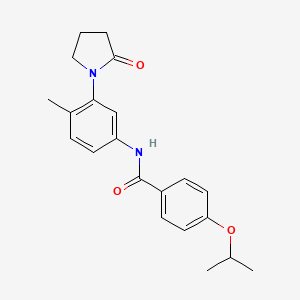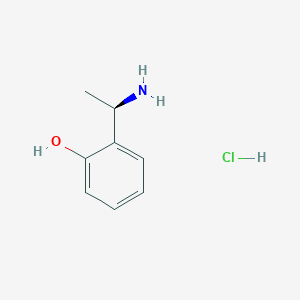
(R)-2-(1-Aminoethyl)phenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-2-(1-Aminoethyl)phenol hydrochloride is a chemical compound that has been studied for various applications in medicinal chemistry. It is a chiral molecule, which means it has a specific three-dimensional arrangement that can significantly influence its biological activity. The compound has been used as a chiral solvating agent (CSA) for the enantiodifferentiation of amino acid derivatives using nuclear magnetic resonance (NMR) spectroscopy .
Synthesis Analysis
The synthesis of related compounds to (R)-2-(1-Aminoethyl)phenol hydrochloride has been reported in the literature. For instance, a number of bicyclic ring-fused analogues of 2-(aminomethyl)phenol were synthesized and tested for their saluretic and diuretic effects . Additionally, a thiourea derivative of 2-[(1R)-1-aminoethyl]phenol was prepared by reacting it with benzoyl isothiocyanate, which proved to be an effective CSA for the enantiodiscrimination of derivatized amino acids .
Molecular Structure Analysis
The molecular structure of (R)-2-(1-Aminoethyl)phenol hydrochloride and its derivatives is crucial for their biological activity. The chiral nature of these compounds allows for specific interactions with biological targets. The NMR spectroscopy studies have shown that the thiourea derivative of 2-[(1R)-1-aminoethyl]phenol can form diastereomeric solvates with amino acid derivatives, which is essential for the enantiodifferentiation process .
Chemical Reactions Analysis
The chemical reactivity of (R)-2-(1-Aminoethyl)phenol hydrochloride derivatives has been explored in the context of their use as CSAs. The addition of a base additive such as 1,4-diazabicyclo[2.2.2]octane (DABCO) is required to solubilize amino acid derivatives with free carboxyl groups and to mediate their interaction with the chiral auxiliary . This interaction is key to achieving efficient differentiation of the NMR signals of enantiomeric substrates.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (R)-2-(1-Aminoethyl)phenol hydrochloride are not detailed in the provided papers, the properties of its derivatives suggest that they are active in biological systems and can be manipulated through chemical synthesis for specific applications. For example, the synthesized compounds for uterine relaxant activity showed significant effects in vitro and in vivo, indicating that the physical and chemical properties of these molecules are conducive to biological activity . The prodrug form of (R)-(-)-phenylephrine also demonstrated enhanced mydriatic activity, suggesting that the molecular modifications can lead to improved pharmacological properties .
科学的研究の応用
1. Crystallographic Analysis
A study by Zhang et al. (2006) synthesized 2,4-Dimethyl-6-[(1R)-1-{[(1R)-2-methyl-1-phenylpropyl]amino}ethyl]phenol and determined its absolute configuration using the crystal structure of its hydrochloride. This research highlights the importance of (R)-2-(1-Aminoethyl)phenol hydrochloride in crystallographic studies to ascertain molecular configurations (Guangyou Zhang, Jinyan Zhao, Xiangbo Wang, Wanhui Wang, 2006).
2. Synthesis of Novel Compounds
Sahu et al. (2009) investigated the synthesis of substituted aryl-N-chalconyl aminophenols, where compounds were treated with hydroxylamine hydrochloride, resulting in novel isoxazole derivatives. This study demonstrates the role of (R)-2-(1-Aminoethyl)phenol hydrochloride in the synthesis of new pharmacologically active compounds (S. Sahu, M. Banerjee, D. Sahu, C. Behera, G. Pradhan, A. Azam, 2009).
3. Development of Antihypertensive Agents
Regla et al. (2008) reported the kinetic resolution of a compound in the synthesis of a potent antihypertensive agent. This study reflects the application of (R)-2-(1-Aminoethyl)phenol hydrochloride in the development of cardiovascular drugs (I. Regla, Axel Luviano-Jardón, P. Demare, E. Hong, Alejandro Torres-Gavilán, A. López-Munguía, E. Castillo, 2008).
4. Chiral Solvating Agents
Recchimurzo et al. (2020) studied thiourea derivatives of 2-[(1R)-1-aminoethyl]phenol as chiral solvating agents (CSAs) for enantiodiscrimination in NMR spectroscopy. This demonstrates its use in analytical chemistry for studying stereochemical aspects of molecules (Alessandra Recchimurzo, Cosimo Micheletti, G. Uccello-Barretta, F. Balzano, 2020).
5. Investigation of Oxidative Stress
Dinis et al. (1994) explored the actions of phenolic compounds like 5-aminosalicylate as inhibitors of membrane lipid peroxidation. This indicates the potential role of (R)-2-(1-Aminoethyl)phenol hydrochloride in studying oxidative stress and its pharmacological implications (T. Dinis, V. M. Maderia, L. Almeida, 1994).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
2-[(1R)-1-aminoethyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6(9)7-4-2-3-5-8(7)10;/h2-6,10H,9H2,1H3;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEJZMDAOOGQQP-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(1-Aminoethyl)phenol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2520684.png)

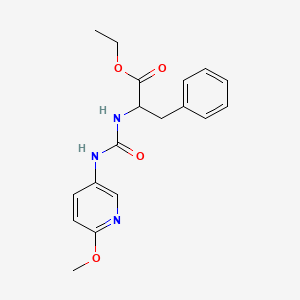
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2520688.png)
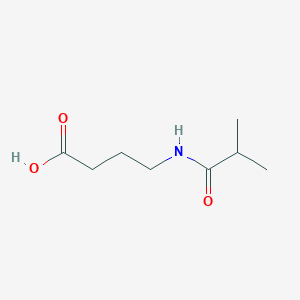

![2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2520695.png)
amino}acetamide](/img/structure/B2520697.png)
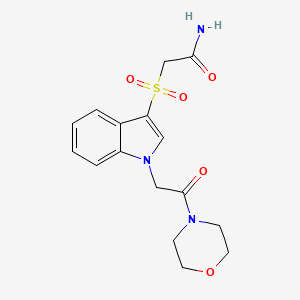
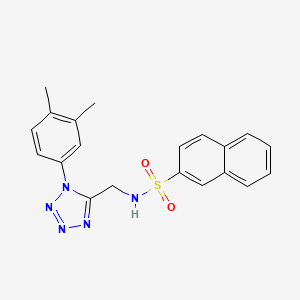
![Methyl 4-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2520703.png)
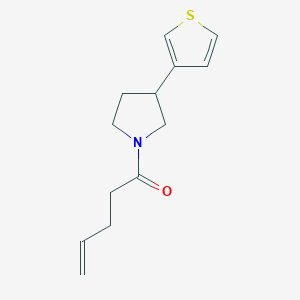
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2520705.png)
